![molecular formula C7H14Cl2N4 B2969779 1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride CAS No. 2361634-87-7](/img/structure/B2969779.png)
1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride” is a chemical compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds known as triazoles, which are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of triazole derivatives often involves a nucleophilic substitution reaction . For example, a method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one involves a nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions could be optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve nucleophilic substitution reactions . The reaction conditions, such as the molar ratio of the amine to alkyl halide and the reaction time and temperature, can be adjusted to optimize the yield of the desired product .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Industrial Applications : A study by Ji et al. (2017) describes an efficient method for preparing a compound similar to 1-[1-(Triazol-1-yl)cyclopropyl]ethanamine, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide. The method offers high yield and purity, making it suitable for industrial application (H. Ji et al., 2017).
Crystal and Molecular Structure Studies : Boechat et al. (2010) investigated the crystal and molecular structures of two triazole derivatives, which helps in understanding the chemical behavior and potential applications of similar compounds (N. Boechat et al., 2010).
Chemical Reactions and Synthesis Methods : Various studies focus on the synthesis and characterization of triazole derivatives, demonstrating their importance in chemical reactions and the potential for creating new compounds with specific properties. These include the work by Şahin et al. (2014) and Kang et al. (2015), which delve into the synthesis, spectroscopic, and structural studies of triazole compounds (O. Şahin et al., 2014); (Gihaeng Kang et al., 2015).
Antimicrobial Activity : Holla et al. (2005) explored the synthesis and antimicrobial activity of substituted 1,2,3-triazoles, indicating the potential use of such compounds in medical applications (Bantwal Shivarama Holla et al., 2005).
Reactions with Other Chemicals : The study by Borisova et al. (2019) on reactions of donor-acceptor cyclopropanes with benzyl azide shows the reactivity of similar compounds, which can be crucial in developing new synthetic pathways (I. A. Borisova et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. Given the diverse biological activities of triazole derivatives, these compounds could have potential uses in various fields such as medicinal chemistry .
Eigenschaften
IUPAC Name |
1-[1-(triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-6(8)7(2-3-7)11-5-4-9-10-11;;/h4-6H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQPMCUEGGKBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N2C=CN=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)
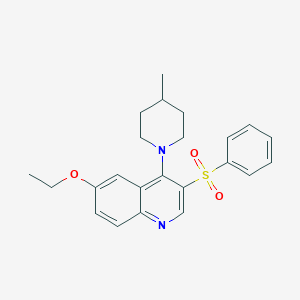
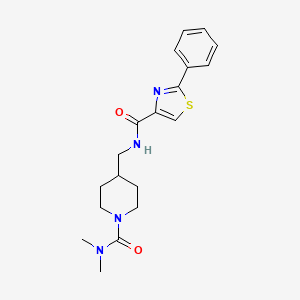
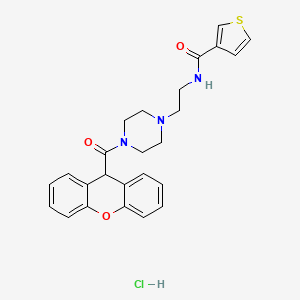
![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
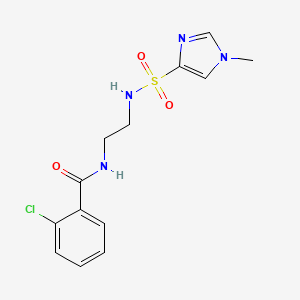
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

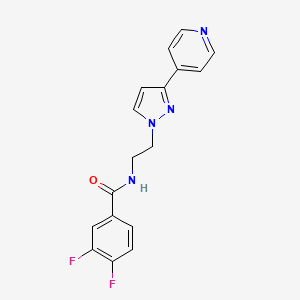

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)